2-(2H-1,2,3-Benzotriazol-2-yl)-N'-(4-fluorobenzylidene)acetohydrazide
2-(2H-1,2,3-Benzotriazol-2-yl)-N'-(4-fluorobenzylidene)acetohydrazide
Brand Name:
Vulcanchem
CAS No.:
6452-48-8
VCID:
VC0438591
InChI:
InChI=1S/C15H12FN5O/c16-12-7-5-11(6-8-12)9-17-18-15(22)10-21-19-13-3-1-2-4-14(13)20-21/h1-9H,10H2,(H,18,22)/b17-9+
SMILES:
C1=CC2=NN(N=C2C=C1)CC(=O)NN=CC3=CC=C(C=C3)F
Molecular Formula:
C15H12FN5O
Molecular Weight:
297.29g/mol
2-(2H-1,2,3-Benzotriazol-2-yl)-N'-(4-fluorobenzylidene)acetohydrazide
CAS No.: 6452-48-8
Main Products
VCID: VC0438591
Molecular Formula: C15H12FN5O
Molecular Weight: 297.29g/mol
CAS No. | 6452-48-8 |
---|---|
Product Name | 2-(2H-1,2,3-Benzotriazol-2-yl)-N'-(4-fluorobenzylidene)acetohydrazide |
Molecular Formula | C15H12FN5O |
Molecular Weight | 297.29g/mol |
IUPAC Name | 2-(benzotriazol-2-yl)-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide |
Standard InChI | InChI=1S/C15H12FN5O/c16-12-7-5-11(6-8-12)9-17-18-15(22)10-21-19-13-3-1-2-4-14(13)20-21/h1-9H,10H2,(H,18,22)/b17-9+ |
Standard InChIKey | LHSQNXGGXZBQNY-RQZCQDPDSA-N |
Isomeric SMILES | C1=CC2=NN(N=C2C=C1)CC(=O)N/N=C/C3=CC=C(C=C3)F |
SMILES | C1=CC2=NN(N=C2C=C1)CC(=O)NN=CC3=CC=C(C=C3)F |
Canonical SMILES | C1=CC2=NN(N=C2C=C1)CC(=O)NN=CC3=CC=C(C=C3)F |
Solubility | 2.7 [ug/mL] |
PubChem Compound | 6872983 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume